

Assessing the Chondritic Uniform Reservoir for Neodymium Isotopes: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Neodymium-142**

Cat. No.: **B577217**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The Chondritic Uniform Reservoir (CHUR) has long served as a fundamental baseline in geochemistry and cosmochemistry for understanding the isotopic evolution of Earth and other planetary bodies. This guide provides a critical assessment of the CHUR model for Neodymium (Nd) isotopes, comparing it with alternative reservoirs and presenting supporting experimental data. Detailed methodologies for key experiments are provided to ensure a comprehensive understanding of the data's origin and reliability.

The Chondritic Uniform Reservoir (CHUR) Model

The CHUR model postulates that the isotopic composition of chondritic meteorites—primitive, undifferentiated remnants from the early solar system—represents the average composition of the solar nebula from which planets accreted.^{[1][2]} Consequently, the Nd isotopic composition of CHUR is used as a reference point to trace the differentiation of planetary bodies, such as the formation of Earth's crust and mantle.^{[1][2][3]} The model assumes a homogeneous distribution of Nd isotopes throughout the chondrite-forming region of the solar nebula.

The evolution of the $^{143}\text{Nd}/^{144}\text{Nd}$ ratio in CHUR is a function of the decay of ^{147}Sm (Samarium) to ^{143}Nd . By comparing the initial $^{143}\text{Nd}/^{144}\text{Nd}$ ratio of a terrestrial rock sample to the CHUR evolution line, geochemists can calculate a "model age," which represents the time when the rock's parent material separated from a reservoir with chondritic characteristics.^[1]

Comparison of Geochemical Reservoirs for Neodymium Isotopes

While the CHUR model is a cornerstone of isotope geochemistry, high-precision analyses have revealed isotopic heterogeneity within and between different classes of chondrites, leading to the characterization of other important geochemical reservoirs. This section compares the Nd isotopic compositions of CHUR with those of various chondrite groups and the Bulk Silicate Earth (BSE), which represents the composition of the Earth's mantle and crust.

Table 1: Neodymium Isotope Compositions of Chondritic Reservoirs and Bulk Silicate Earth

Reservoir	$^{147}\text{Sm}/^{144}\text{Nd}$	Present-day $^{143}\text{Nd}/^{144}\text{Nd}$	$\varepsilon^{142}\text{Nd}$ (deviation from standard in ppm)	$\delta^{146}/^{144}\text{Nd}$ (deviation from standard in ‰)
CHUR (Jacobsen & Wasserburg, 1984)	0.1967	0.512638	Not applicable	Not applicable
Carbonaceous Chondrites (average)	~0.194	~0.51258	-35 ± 15	-0.025 ± 0.025
Ordinary Chondrites (average)	~0.196	~0.51263	-19 ± 5	-0.025 ± 0.025
Enstatite Chondrites (average)	~0.196	~0.51263	-10 ± 12	-0.025 ± 0.025
Bulk Silicate Earth (BSE)	~0.196	~0.51263	~+20 (relative to chondrites)	-0.024 ± 0.031

Note: $\varepsilon^{142}\text{Nd}$ and $\delta^{146}/^{144}\text{Nd}$ values are typically reported relative to a terrestrial standard. The positive $\varepsilon^{142}\text{Nd}$ value of the BSE compared to chondrites is a key observation suggesting Earth

may not be perfectly chondritic.

The data in Table 1 highlight that while the average $^{147}\text{Sm}/^{144}\text{Nd}$ and $^{143}\text{Nd}/^{144}\text{Nd}$ ratios of ordinary and enstatite chondrites are close to the accepted CHUR values, carbonaceous chondrites show some deviation.^[4] More significantly, there are clear differences in the short-lived isotope systems, particularly ^{142}Nd , between Earth and all chondrite groups.^[5] This has led to suggestions that the BSE may have a slightly different nucleosynthetic heritage or experienced early differentiation processes not accounted for in the simple CHUR model.

Experimental Protocols for Neodymium Isotope Analysis


Accurate and precise determination of Nd isotope ratios is critical for assessing the CHUR model. The following section outlines a typical workflow for Nd isotope analysis in meteoritic samples using modern analytical techniques.

Sample Preparation and Digestion

- **Sample Selection and Cleaning:** A representative, unweathered fragment of the chondrite is selected. The exterior fusion crust and any visible terrestrial alteration are removed using a micro-abrasive tool.
- **Crushing and Homogenization:** The cleaned sample is crushed into a fine, homogeneous powder using an agate mortar and pestle to ensure representative subsampling.
- **Digestion:** A precisely weighed aliquot of the sample powder (typically 100-200 mg) is placed in a clean Teflon beaker. A mixture of concentrated hydrofluoric (HF) and nitric (HNO₃) acids is added. The beaker is sealed and heated on a hotplate at approximately 120°C for 48-72 hours to achieve complete dissolution.

Chemical Separation of Neodymium

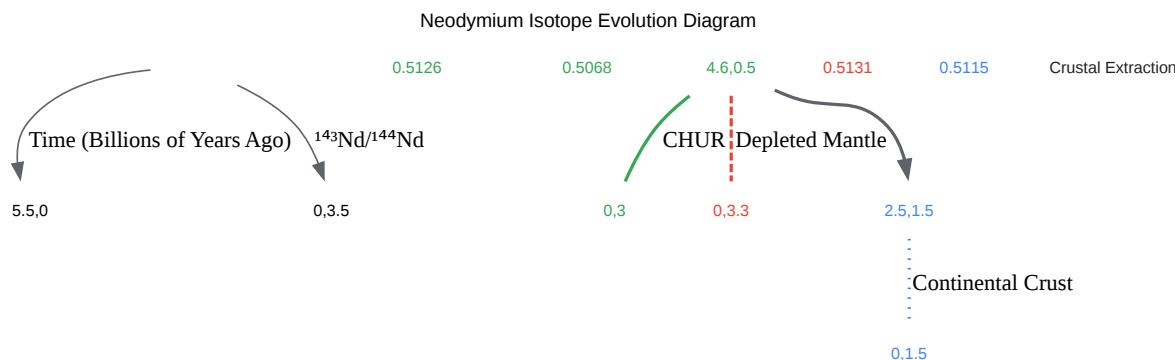
To avoid isobaric interferences from other elements (e.g., Samarium and Cerium) during mass spectrometric analysis, Neodymium must be chemically separated and purified. This is typically achieved through a multi-stage ion-exchange chromatography process.

[Click to download full resolution via product page](#)

Caption: A simplified workflow for Nd isotope analysis in meteorites.

- Rare Earth Element (REE) Group Separation: The dissolved sample solution is loaded onto a cation exchange resin column. A specific acid elution sequence is used to separate the REE group from major matrix elements.
- Neodymium Purification: The collected REE fraction is then passed through a second chromatography column containing a resin with a high affinity for Nd. A different acid elution profile is employed to isolate a pure Nd fraction, free from interfering Sm and Ce isotopes.

Mass Spectrometry


The isotopic composition of the purified Nd is measured using either Thermal Ionization Mass Spectrometry (TIMS) or Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).

- TIMS: A small amount of the purified Nd solution is loaded onto a metal filament (e.g., Rhenium). The filament is heated in the mass spectrometer's source, causing the Nd to ionize. The ions are then accelerated and separated by mass in a magnetic field, and the different isotopes are detected simultaneously in multiple Faraday cups.
- MC-ICP-MS: The Nd solution is introduced into a high-temperature argon plasma, which efficiently ionizes the sample. The ions are then introduced into the mass spectrometer for separation and detection, similar to TIMS.

Both techniques are capable of high-precision measurements, but they have different strengths. TIMS can offer very high precision for small sample sizes, while MC-ICP-MS allows for faster sample throughput.

Visualizing the Neodymium Isotope Systematics

The following diagrams illustrate key concepts related to the CHUR model and the isotopic evolution of planetary reservoirs.

[Click to download full resolution via product page](#)

Caption: Nd isotope evolution of CHUR, Depleted Mantle, and Continental Crust.

This diagram illustrates how the $^{143}\text{Nd}/^{144}\text{Nd}$ ratio of different geochemical reservoirs evolves over time. The Depleted Mantle, from which the continental crust is extracted, has a higher Sm/Nd ratio than CHUR, leading to a steeper increase in $^{143}\text{Nd}/^{144}\text{Nd}$ over time. Conversely, the continental crust has a lower Sm/Nd ratio.

Conclusion: An Evolving Paradigm

The Chondritic Uniform Reservoir remains an indispensable tool in isotope geochemistry. However, ongoing research with increasingly precise analytical techniques has demonstrated that it is not a perfectly uniform system. The observed variations in Nd isotopes among different

chondrite classes and the discrepancy between the Bulk Silicate Earth and chondrites for certain isotopes suggest a more complex picture of the early solar system's composition and the processes of planetary formation. Future studies focusing on the analysis of a wider range of meteorites and the development of more refined models will continue to enhance our understanding of the initial isotopic composition of our solar system and the subsequent evolution of Earth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ultra-high-precision Nd-isotope measurements of geological materials by MC-ICPMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. purolite.com [purolite.com]
- 4. researchgate.net [researchgate.net]
- 5. High-precision Sm isotope analysis by thermal ionisation mass spectrometry for large meteorite samples (>1 g) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Assessing the Chondritic Uniform Reservoir for Neodymium Isotopes: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b577217#assessing-the-chondritic-uniform-reservoir-for-neodymium-isotopes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com